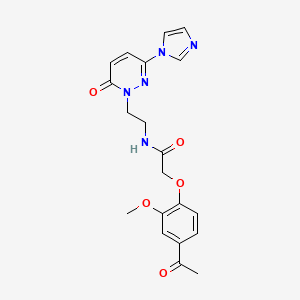
Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers have explored various routes to obtain it, including cyclization reactions and functional group transformations. The most common synthetic methods include cyclization of 4-hydroxy-2-quinolones with appropriate reagents to form the tetrahydroquinoline ring system .
Molecular Structure Analysis
The molecular formula of Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is C18H20N2O2, with a molecular weight of 296.37 g/mol. Its IUPAC name is benzyl methyl [(3R)-1,2,3,4-tetrahydro-3-quinolinyl]carbamate . The compound’s three-dimensional arrangement plays a crucial role in its biological activity and interactions with other molecules .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including esterification, amidation, and cyclization. Researchers have investigated its reactivity with different nucleophiles and electrophiles, leading to the formation of derivatives with modified properties. Understanding its reactivity is essential for designing novel compounds based on its scaffold .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis of Constrained ACC Derivatives : Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is synthesized through a cyclopropanation process. This process led to the creation of a new type of heterocyclic system, demonstrating the compound's utility in exploring novel chemical structures (Szakonyi et al., 2002).
Formation of Tetrahydroisoquinolines : Research into the synthesis of tetrahydroisoquinolines highlights the reactivity of similar compounds, offering insights into the complex chemical reactions and potential applications in various synthesis processes (Huber & Seebach, 1987).
Reactions with Alkyllithium : Investigations into the reactions of related tetrahydroisoquinoline carbamates with alkyllithium provide valuable information on the chemical behavior of these compounds, which could be extrapolated to similar structures like this compound (Orito et al., 2000).
Biological and Medicinal Applications
Anticancer Potential : Studies on substituted 1,2,3,4-tetrahydroisoquinolines indicate potential anticancer properties, which could be relevant for this compound (Redda et al., 2010).
Synthesis of C1-Benzyl and Benzoyl Isoquinolines : The facile synthesis of C1-benzyl and benzoyl isoquinolines using methods that could be applicable to the synthesis and study of this compound highlights its potential in the field of medicinal chemistry (Wan et al., 2015).
Neuroprotective Effects in Alzheimer's Disease : The study of butyrylcholinesterase inhibitors with structures similar to this compound shows potential neuroprotective properties, suggesting possible applications in treating neurodegenerative diseases like Alzheimer's (Hoffmann et al., 2019).
Analytical and Sensing Applications
Chromatography in Pharmaceutical Analysis : this compound-related compounds have been studied using high-performance liquid chromatography, indicating its potential in analytical applications, particularly in pharmaceutical analysis (Al-Kurdi et al., 1999).
Colorimetric Chemosensors : The development of azo dyes based on 8-hydroxyquinoline benzoates, structurally related to this compound, for selective sensing of heavy metals such as Hg2+, suggests potential applications in environmental monitoring and analytical chemistry (Cheng et al., 2008).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been found to exhibit a wide range of biological activities, making them valuable in drug research and development .
Mode of Action
It’s worth noting that similar compounds have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Compounds with similar structures have been found to exhibit a wide range of biological activities .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
Safety and Hazards
Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate poses potential hazards, including skin and eye irritation. Researchers handling this compound should follow safety protocols, wear appropriate protective equipment, and work in well-ventilated areas. Detailed safety information is available in the Material Safety Data Sheet (MSDS) .
Propriétés
IUPAC Name |
methyl N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-18(22)19-15-10-9-13-8-5-11-20(16(13)12-15)17(21)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVYWPSFWDOMJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-phenyl-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2757324.png)
![N-benzyl-2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide](/img/structure/B2757326.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2757327.png)
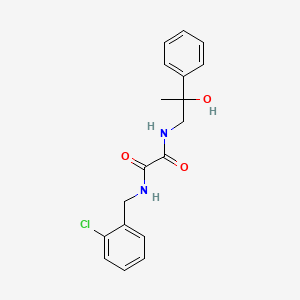
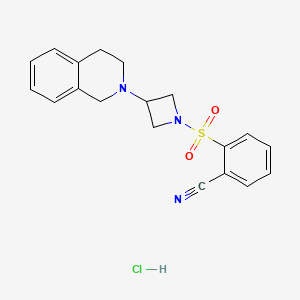
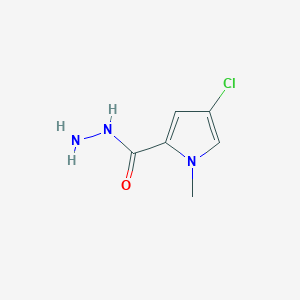
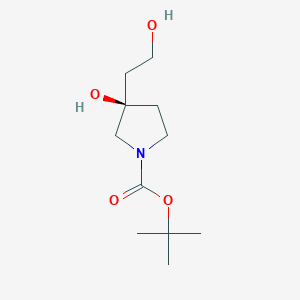

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2757338.png)
![{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2757341.png)
![[4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2757342.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2757343.png)
![3-amino-N-(3-fluorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2757345.png)
